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Introduction
Avapritinib, marketed under the brand name Ayvakit, is a potent and selective tyrosine kinase

inhibitor developed by Blueprint Medicines. It targets specific gain-of-function mutations in the

KIT proto-oncogene (KIT) and platelet-derived growth factor receptor alpha (PDGFRA) genes,

which are key drivers in various cancers, most notably gastrointestinal stromal tumors (GIST)

and systemic mastocytosis.[1][2] Avapritinib's mechanism of action involves binding to the

ATP-binding pocket of these mutant kinases, thereby inhibiting their enzymatic activity and

blocking downstream signaling pathways essential for cell proliferation and survival.[1] This

technical guide provides an in-depth overview of the chemical structure of avapritinib and a

detailed account of its chemical synthesis, including experimental protocols and quantitative

data.

Chemical Structure
Avapritinib is a small molecule with the chemical formula C₂₆H₂₇FN₁₀. Its IUPAC name is

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-

yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine. The molecule has a molecular weight of 498.56

g/mol and features a stereocenter at the carbon atom bearing the amine and the 4-fluorophenyl

group, with the active enantiomer being the (S)-isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b605698?utm_src=pdf-interest
https://www.benchchem.com/product/b605698?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-avapritinib
https://synapse.patsnap.com/article/what-is-avapritinib-used-for
https://www.benchchem.com/product/b605698?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-avapritinib
https://www.benchchem.com/product/b605698?utm_src=pdf-body
https://www.benchchem.com/product/b605698?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-avapritinib
https://www.invivochem.com/avapritinib.html
https://www.chemicalbook.com/article/synthesis-of-avapritinib.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₆H₂₇FN₁₀

Molecular Weight 498.56 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-

methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-

yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine

CAS Number 1703793-34-3

SMILES

C--INVALID-LINK--

(c2cnc(nc2)N3CCN(CC3)c4c5cc(cn5ncn4)-

c6cnn(C)c6)N

InChI Key DWYRIWUZIJHQKQ-SANMLTNESA-N

Mechanism of Action: KIT and PDGFRA Signaling
Inhibition
Avapritinib is designed to inhibit constitutively active mutant forms of KIT and PDGFRA

kinases. In certain cancers, mutations in these receptors lead to uncontrolled cell growth and

proliferation. Avapritinib blocks the autophosphorylation of these mutant kinases, which in turn

inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK

pathways. This disruption of aberrant signaling induces apoptosis and reduces the proliferation

of cancer cells harboring these specific mutations.[1]

Cell Membrane

Mutant KIT/
PDGFRA Receptor

Autophosphorylation
 Activates

Avapritinib
 Binds to

ATP pocket

 Inhibits

ATP

Downstream Signaling
(PI3K/AKT, RAS/RAF/MEK/ERK)

 Activates Cell Proliferation
& Survival

 Promotes

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-avapritinib
https://www.invivochem.com/avapritinib.html
https://www.chemicalbook.com/article/synthesis-of-avapritinib.htm
https://www.benchchem.com/product/b605698?utm_src=pdf-body
https://www.benchchem.com/product/b605698?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-avapritinib
https://www.benchchem.com/product/b605698?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of action of avapritinib.

Chemical Synthesis of Avapritinib
The synthesis of avapritinib is a multi-step process that involves the construction of two key

heterocyclic fragments, which are then coupled and further elaborated to yield the final active

pharmaceutical ingredient. Several synthetic routes have been reported in the literature and

patents. Below is a detailed description of a representative synthetic pathway.

The synthesis can be broadly divided into two main parts: the preparation of the chiral amine

intermediate and the synthesis of the pyrrolo[2,1-f][1][3][4]triazine core, followed by their

coupling.

Part 1: Synthesis of the Chiral Amine Intermediate
One synthetic approach to the chiral amine intermediate involves the use of Ellman's auxiliary

for stereoselective addition to a ketone precursor.
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Synthesis of the chiral amine intermediate.

Experimental Protocol: Synthesis of the Chiral Amine Intermediate

Preparation of Ester (204): Pyrimidyl chloride (202) is reacted with a suitable piperazine

derivative (203) via nucleophilic aromatic substitution to yield the corresponding ester (204).

[4]

Saponification to Acid (205): The ester (204) is saponified using a base such as sodium

hydroxide in a mixture of solvents like THF, methanol, and water to afford the carboxylic acid

(205).[4][5]
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Formation of Weinreb Amide (206): The carboxylic acid (205) is activated and reacted with

N,O-dimethylhydroxylamine to form the Weinreb amide (206).[4][5]

Grignard Reaction to Ketone (208): The Weinreb amide (206) is treated with a Grignard

reagent, such as 4-fluorophenylmagnesium bromide, to produce the ketone (208).[4][5]

Chiral Induction (211): The ketone (208) is reacted with (S)-2-methylpropane-2-sulfinamide

(Ellman's auxiliary) to form a sulfinyl imine, which then undergoes a diastereoselective

addition of methylmagnesium chloride. This reaction yields a mixture of diastereomeric

sulfinamides, from which the desired diastereomer (211) is isolated by crystallization.[4]

Deprotection to Amine (212): The sulfinamide (211) is treated with a strong acid, such as

hydrochloric acid in dioxane or ethanol, to remove the sulfinyl group and any other protecting

groups, yielding the enantiopure amine hydrochloride salt (212).[4]

Step Product Yield

Diastereomeric
Excess (de) /
Enantiomeric
Excess (ee)

5
Sulfinamide Adduct

(211)
Moderate 94% de

Chiral Resolution

(alternative)
Diastereomeric salt 94.6% 98.6% ee

Note: An alternative to diastereoselective synthesis is the resolution of a racemic amine

intermediate using a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA), as described

in some patents.[6]

Part 2: Synthesis of the Pyrrolo[2,1-f][1][3][4]triazine
Core and Final Coupling
The second key intermediate is a substituted pyrrolo[2,1-f][1][3][4]triazine.

Experimental Protocol: Synthesis of 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3]

[4]triazine (X)
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Bromination and Cyclization: A suitable pyrrole precursor is brominated and then cyclized

with an appropriate hydrazine derivative to form a 6-bromopyrrolo[2,1-f][1][3][4]triazin-4-one

intermediate.[5]

Suzuki Coupling: This intermediate undergoes a Suzuki coupling reaction with a 1-

methylpyrazole boronate ester in the presence of a palladium catalyst and a base to

introduce the methylpyrazole moiety.[4][5]

Chlorination: The resulting triazinone is chlorinated using a reagent like phosphorus

oxychloride (POCl₃) to yield the activated chloro-intermediate (X).[4][5]

Final Coupling to form Avapritinib

Nucleophilic Aromatic Substitution: The enantiopure amine hydrochloride salt (212) is

neutralized and then reacted with the chloro-pyrrolo-triazine intermediate (X) in a solvent

such as dichloromethane or dioxane, often in the presence of a non-nucleophilic base like

N,N-diisopropylethylamine (DIPEA).[4]

Purification: The crude product is purified by methods such as column chromatography or

recrystallization to afford avapritinib in high purity.

Detailed Protocol for the Final Coupling Step

To a solution of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (180 mg,

0.770 mmol) and (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride

(265 mg, 0.821 mmol) in 1,4-dioxane (4 mL) is added DIPEA (0.40 mL, 2.290 mmol).

The reaction mixture is stirred at room temperature for 18 hours.

Upon completion, the reaction is worked up by adding saturated ammonium chloride solution

and extracting the product into dichloromethane.

The combined organic layers are dried, filtered, and concentrated.

The residue is purified by MPLC (25-100% EtOAc-DCM) to yield the coupled product.
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Note: This specific protocol from a patent example leads to a ketone precursor of avapritinib,

which is then further processed as described in Part 1 (steps 5 and 6) to yield avapritinib.

Conclusion
Avapritinib represents a significant advancement in precision oncology, offering a targeted

therapeutic option for patients with specific KIT and PDGFRA mutations. Its chemical synthesis

is a complex but well-defined process, achievable through various reported routes that allow for

the stereoselective construction of the final molecule. The detailed understanding of its

structure, mechanism of action, and synthesis is crucial for ongoing research, development of

next-generation inhibitors, and the manufacturing of this life-saving medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

